molecular formula C21H26N6O5S B2972471 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1013812-25-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

カタログ番号: B2972471
CAS番号: 1013812-25-3
分子量: 474.54
InChIキー: XGAFNXUVRKWHEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H26N6O5S and its molecular weight is 474.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with CAS Number 1013812-25-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26N6O5SC_{21}H_{26}N_{6}O_{5}S with a molecular weight of 474.54 g/mol. Its structure includes a benzodioxole moiety and a triazole ring, which are known to contribute to various biological activities.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream signaling pathways involved in cell proliferation and survival .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of related compounds:

Study Cell Line IC50 (µM) Mechanism
Study 1MV4-110.3MEK inhibition
Study 2MOLM131.2Apoptosis induction
Study 3BRAF mutant melanoma14 - 50G0/G1 arrest

These studies highlight the compound's potential as a therapeutic agent in treating specific types of cancer.

Case Study 1: In Vivo Efficacy

In an in vivo study involving xenograft models derived from BRAF mutant lines, treatment with related compounds resulted in dose-dependent tumor growth inhibition. Effective doses ranged from 10 mg/kg administered orally, demonstrating significant therapeutic potential against resistant cancer types .

Case Study 2: Toxicity Assessment

Toxicological evaluations have indicated that while these compounds exhibit potent anticancer activity, they also require careful consideration regarding their toxicity profiles. Maximum tolerated doses were established in animal models to ensure safety while maintaining efficacy .

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5S/c1-4-26-11-15(20(25-26)30-5-2)19-23-24-21(27(19)8-9-29-3)33-12-18(28)22-14-6-7-16-17(10-14)32-13-31-16/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAFNXUVRKWHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。